4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with ethyl, fluoro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the ethyl and fluoro groups: The ethyl and fluoro substituents can be introduced via electrophilic substitution reactions.
Attachment of the piperidinyl group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Final coupling: The pyrimidin-2-yloxy group is introduced through a coupling reaction, typically using pyrimidin-2-ol and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the preparation of bio-active compounds.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine core that exhibit a wide range of pharmacological activities.
Uniqueness
4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-2-13-14(17)15(21-11-20-13)22-8-3-5-12(9-22)10-23-16-18-6-4-7-19-16/h4,6-7,11-12H,2-3,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOIYQFQHJNCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCC(C2)COC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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